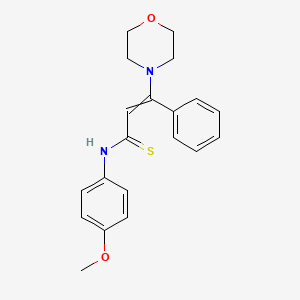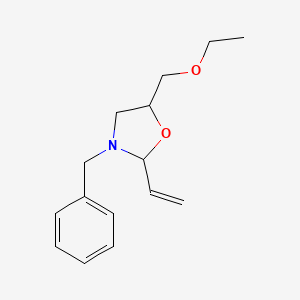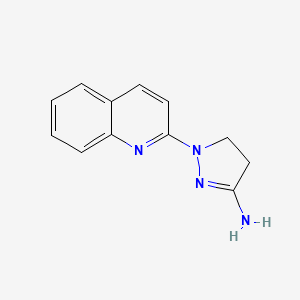
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is a chemical compound with a unique structure that includes a tetrahydroindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroindene core, followed by the introduction of the dimethanamine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanol
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethylamine
Uniqueness
Compared to similar compounds, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine stands out due to its specific functional groups and reactivity. These unique features make it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88379-95-7 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
[4-(aminomethyl)-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h1-2,4,7-8,10-12H,3,5-6,13-14H2 |
InChI-Schlüssel |
YEQBYGLPDJBAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C=C(C3CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

